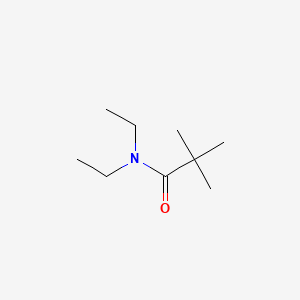![molecular formula C18H22O2 B14690231 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol CAS No. 23950-80-3](/img/structure/B14690231.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is a chemical compound with the molecular formula C21H23NO2 It is known for its unique structure, which includes two phenol groups connected by a propan-2-yl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol typically involves the reaction of acetone with phenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
化学反应分析
Types of Reactions
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
科学研究应用
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenol groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and resins, where its phenol groups contribute to the material’s properties.
作用机制
The mechanism of action of 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenol groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. This activity is mediated through pathways involving the reduction of oxidative stress and the modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents on the phenol groups.
Bisphenol S (BPS): Another bisphenol compound with sulfone groups instead of the propan-2-yl bridge.
Bisphenol F (BPF): Contains a methylene bridge between the phenol groups.
Uniqueness
4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol is unique due to its specific propan-2-yl bridge, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets, making it valuable in various applications.
属性
CAS 编号 |
23950-80-3 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2/c1-12(2)16-11-14(7-10-17(16)20)18(3,4)13-5-8-15(19)9-6-13/h5-12,19-20H,1-4H3 |
InChI 键 |
FSJSFCUEXHMXOY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


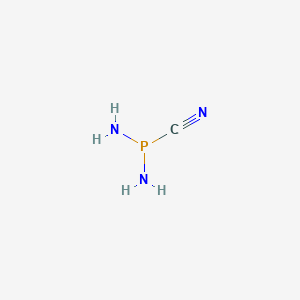


![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
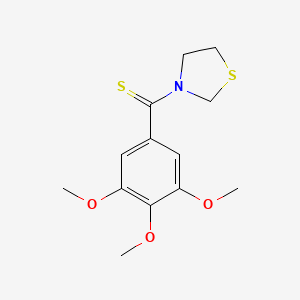
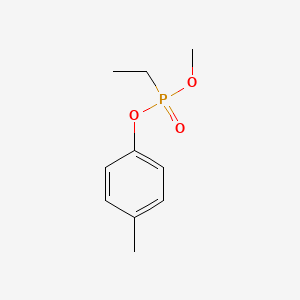
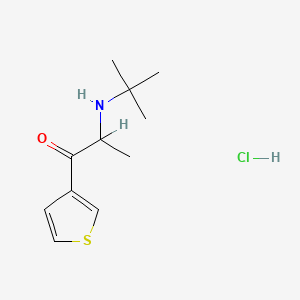
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)

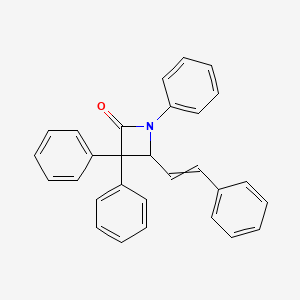
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)


